8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione
Description
This compound is a brominated xanthine derivative featuring a 2,3-dihydroxypropyl group at the N7 position and a methyl group at N3. The 4,5-dihydro modification indicates saturation of the purine ring at these positions, which may enhance stability or alter conformational flexibility compared to unsaturated analogs. Its structural uniqueness lies in the hydrophilic dihydroxypropyl substituent, which likely improves aqueous solubility and influences biological interactions .
Properties
Molecular Formula |
C9H13BrN4O4 |
|---|---|
Molecular Weight |
321.13 g/mol |
IUPAC Name |
8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H13BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)2-4(16)3-15/h4-6,15-16H,2-3H2,1H3,(H,12,17,18) |
InChI Key |
BQAMLMZNTPRICK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)Br)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione typically involves the bromination of a purine precursor followed by the introduction of the 2,3-dihydroxypropyl and methyl groups. The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of new products
Scientific Research Applications
8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Bromo-7-(2,3-dihydroxypropyl)-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Research Implications
The dihydroxypropyl substituent in the target compound offers a unique balance of hydrophilicity and conformational flexibility, distinguishing it from hydrophobic or rigid analogs. Future studies should explore:
- Synthetic Optimization : Development of efficient routes to introduce dihydroxypropyl groups.
- Biological Activity : Comparative assays to evaluate solubility-driven efficacy in drug candidates.
- Regulatory Considerations : Environmental impact assessments, as suggested by EPA monitoring codes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
